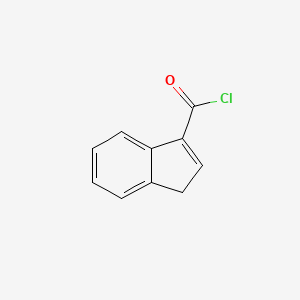

1H-Indene-3-carbonyl chloride

Description

1H-Indene-3-carbonyl chloride (C₁₀H₇ClO) is an aromatic heterocyclic compound featuring a fused benzene and cyclopentene ring system (indene core) with a reactive carbonyl chloride (-COCl) group at the 3-position. This compound is primarily used as an acylating agent in organic synthesis due to its high electrophilicity, enabling the introduction of the indene moiety into target molecules. Key applications include pharmaceutical intermediate synthesis and materials science, where its rigid aromatic system enhances stability in derived polymers or ligands.

Properties

CAS No. |

351422-92-9 |

|---|---|

Molecular Formula |

C10H7ClO |

Molecular Weight |

178.61 g/mol |

IUPAC Name |

3H-indene-1-carbonyl chloride |

InChI |

InChI=1S/C10H7ClO/c11-10(12)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2 |

InChI Key |

KTHQWCHOOYLPPS-UHFFFAOYSA-N |

Canonical SMILES |

C1C=C(C2=CC=CC=C21)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Thionyl Chloride (SOCl₂)

Thionyl chloride is the most widely used agent due to its efficiency and byproduct volatility. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine.

Reaction Equation :

Conditions :

-

Solvent : Anhydrous dichloromethane or toluene

-

Temperature : Reflux (40–80°C)

-

Catalyst : Dimethylformamide (DMF, 0.1–1 mol%) accelerates the reaction by stabilizing intermediates.

Yield : 85–92% (based on analogous indole-3-carbonyl chloride syntheses).

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride offers milder conditions and is preferred for thermally sensitive substrates.

Reaction Equation :

Conditions :

-

Solvent : Tetrahydrofuran (THF) at 0–25°C

-

Stoichiometry : 1.5–2.0 equivalents of oxalyl chloride

Yield : 75–85%.

Phosphorus Pentachloride (PCl₅)

PCl₅ is less common due to handling challenges but effective for sterically hindered acids.

Reaction Equation :

Conditions :

-

Solvent : Benzene or chlorobenzene

-

Temperature : 60–100°C

Yield : 70–80% (with residual phosphorus byproducts requiring extensive washing).

Reaction Optimization Parameters

Key variables influencing yield and purity include temperature, solvent selection, and catalytic additives.

Temperature Control

Solvent Effects

| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |

|---|---|---|---|

| Dichloromethane | 8.93 | 40 | High |

| Toluene | 2.38 | 111 | Moderate |

| THF | 7.52 | 66 | High (oxalyl chloride) |

Polar aprotic solvents enhance reagent solubility, while non-polar solvents reduce byproduct solubility, aiding purification.

Catalytic Additives

-

DMF : Reduces reaction time by 30–50% via intermediate stabilization.

-

Pyridine : Neutralizes HCl, preventing acid-catalyzed side reactions.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency, safety, and scalability.

Continuous Flow Reactors

-

Advantages : Improved heat dissipation, reduced reaction time, and higher throughput.

-

Conditions :

-

Residence time : 10–30 minutes

-

Temperature : 50–70°C

-

Pressure : 1–2 bar

-

Byproduct Management

-

SO₂ and HCl : Scrubbed using alkaline solutions (e.g., NaOH).

Purification and Characterization

Distillation

-

Vacuum distillation (50–100 mbar) isolates the product at 80–100°C (bp).

-

Purity : >95% after single distillation.

Analytical Validation

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H NMR | δ 7.2–7.8 (aromatic H), δ 3.1–3.5 (CH₂) | Confirm indene backbone |

| IR | 1760–1780 cm⁻¹ (C=O stretch) | Verify carbonyl chloride formation |

| HPLC | C18 column, acetonitrile/water gradient | Assess purity (>98%) |

Chemical Reactions Analysis

2.1. Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic acyl substitution , where the chlorine atom is replaced by nucleophiles such as alcohols, amines, or alkoxides. For example:

-

Esters Formation : Reaction with alcohols produces esters (e.g., indene-3-carboxylate esters).

-

Amide Synthesis : Amines react to form amides.

Reagents/Conditions :

-

Nucleophiles : Alcohols (e.g., methanol), amines (e.g., aniline).

-

Catalysts : Pyridine or DMAP (4-dimethylaminopyridine) to neutralize HCl byproduct.

2.2. Cycloaddition Reactions

The compound participates in Diels-Alder reactions with dienes (e.g., butadiene), forming complex polycyclic structures. This reaction is pivotal in synthesizing natural products and pharmaceuticals.

Reagents/Conditions :

-

Dienophiles : Dienes such as butadiene or furans.

-

Conditions : High temperatures or Lewis acid catalysts (e.g., AlCl₃).

2.3. Hydrolysis

Hydrolysis of the carbonyl chloride group yields 1H-indene-3-carboxylic acid . This reaction is reversible and influenced by pH:

-

Acidic Conditions : Favor formation of the carboxylic acid.

-

Basic Conditions : Promote deprotonation and stabilization of the acid form.

Reagents/Conditions :

-

Water : Aqueous solutions under acidic (HCl) or basic (NaOH) conditions.

3.1. Nucleophilic Acyl Substitution

The mechanism involves tetrahedral intermediate formation , where the nucleophile attacks the carbonyl carbon, displacing the chloride ion. The reaction is typically catalyzed by bases to absorb the HCl byproduct.

3.2. Diels-Alder Reaction

The carbonyl chloride group acts as a dienophile , reacting with conjugated dienes in a [4+2] cycloaddition to form six-membered rings. The electron-deficient carbonyl group enhances reactivity.

Limitations of Available Data

The provided search results contain limited direct information on 1H-Indene-3-carbonyl chloride. Most references pertain to related compounds (e.g., 1H-Indole-3-carbonyl chloride ) or isomeric forms (e.g., 1H-Indene-1-carboxylic acid ). For detailed reaction kinetics or equilibrium constants, further experimental studies or peer-reviewed literature beyond the provided sources are required.

Structural and Functional Group Comparisons

| Compound | Key Functional Group | Reactivity | Applications |

|---|---|---|---|

| This compound | -COCl | High (nucleophilic substitution) | Pharmaceuticals, polymers |

| 1H-Indole-3-carbonyl chloride | -COCl | Moderate | Bioactive molecule synthesis |

| 1H-Indene-3-carboxylic acid | -COOH | Low (no electrophilic group) | Chiral derivatizing agents |

Scientific Research Applications

Synthesis Pathways

The synthesis of 1H-Indene-3-carbonyl chloride typically involves several key steps:

- Oxidation of Indene : Indene is first oxidized using strong oxidizers like potassium permanganate to introduce a carboxylic acid group.

- Formation of Acid Chloride : The carboxylic acid is then converted to the acid chloride using thionyl chloride, yielding this compound as the final product.

Applications in Organic Synthesis

This compound serves as a crucial building block for synthesizing complex molecules. Its applications include:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitutions with alkoxide ions, facilitating the synthesis of esters and amides. This property is particularly useful in drug development where specific functional groups are required.

- Diels-Alder Reactions : It can participate in Diels-Alder cycloadditions with dienic substrates such as butadiene and furan, forming complex polycyclic structures. These reactions are essential for creating intricate molecules used in pharmaceuticals and natural products chemistry.

Case Studies and Research Findings

Several studies highlight the utility of this compound in various applications:

- Pharmaceutical Synthesis : Research has demonstrated its effectiveness as an intermediate in synthesizing biologically active compounds. For instance, it has been employed in the synthesis of anti-hepatitis B virus compounds by utilizing its reactivity to form key intermediates .

- Material Science : The compound has been used in polymer chemistry for cross-linking processes, enhancing material properties through chemical modification.

- Visible-Light Promoted Reactions : Recent advancements have explored using visible-light-promoted reactions involving this compound to synthesize diverse 1H-indene-3-carboxylates. These derivatives have shown potential as platforms for bioactive molecules due to their broad substrate scope and high functional group tolerance .

Data Table: Summary of Applications

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Organic Synthesis | Building block for esters and amides through nucleophilic substitution | Drug development intermediates |

| Diels-Alder Reactions | Formation of polycyclic structures from dienic substrates | Complex pharmaceuticals and natural products |

| Polymer Chemistry | Cross-linking agent for enhancing material properties | Improved mechanical properties in polymers |

| Pharmaceutical Chemistry | Intermediate for synthesizing antiviral compounds | Anti-hepatitis B virus agents |

| Visible-Light Reactions | Synthesis of bioactive 1H-indene-3-carboxylates under mild conditions | Versatile scaffolds for drug discovery |

Mechanism of Action

The mechanism of action of 1H-Indene-3-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in organic synthesis to introduce the indene moiety into target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes critical differences between 1H-Indene-3-carbonyl chloride and related compounds:

*Inferred from analogs; carbonyl chlorides (e.g., acetyl chloride) are typically liquids.

Key Observations:

- Core Structure Differences: The indene core lacks heteroatoms, unlike indazole (two N atoms) or indole (one N atom), resulting in distinct electronic properties. Indene’s fully carbocyclic structure enhances hydrophobicity compared to N-heterocycles. Indole-3-carbinol (I3C) features a hydroxymethyl group instead of an electrophilic carbonyl chloride, rendering it more stable but less reactive in acylations.

Functional Group Reactivity :

- Carbonyl chlorides (this compound and 1-methyl-1H-indazole-3-carbonyl chloride ) exhibit high reactivity toward nucleophiles (e.g., amines, alcohols), enabling rapid acylation. In contrast, carboxylic acids (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid ) require activating agents (e.g., DCC) for similar reactions.

- I3C undergoes acid-catalyzed condensation to form oligomers, a property absent in carbonyl chlorides.

Stability and Handling Considerations

- Moisture Sensitivity : Carbonyl chlorides (this compound and 1-methyl-1H-indazole-3-carbonyl chloride ) are highly moisture-sensitive, hydrolyzing to carboxylic acids. Handling requires anhydrous conditions and inert atmospheres.

- Thermal Stability : Indene derivatives are generally more thermally stable than indole or indazole analogs due to their fully conjugated aromatic system.

Biological Activity

1H-Indene-3-carbonyl chloride, an organochlorine compound derived from indene, has garnered interest in the field of organic chemistry due to its reactive nature and potential applications in biological systems. This article reviews the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and implications in medicinal chemistry.

Chemical Structure and Properties

This compound features a tricyclic aromatic hydrocarbon structure with a carbonyl chloride functional group at the third position. This configuration enhances its reactivity, making it suitable for various chemical transformations, including nucleophilic substitutions and cycloadditions. The compound's ability to participate in these reactions is crucial for its utility in synthesizing complex molecules used in pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Oxidation of Indene : Indene can be oxidized using strong oxidizers like potassium permanganate to introduce a carboxylic acid function. This is followed by conversion to the acid chloride using thionyl chloride (SOCl₂) to yield the final product.

- Electrophilic Substitution : Existing indene-based intermediates can be modified through electrophilic substitutions to achieve precise placement of the carbonyl chloride group.

Antimycobacterial Activity

A study highlighted the synthesis and evaluation of various 1H-indoles as inhibitors of Mycobacterium tuberculosis growth. Among these, specific derivatives have shown promising results against multidrug-resistant strains without cross-resistance with first-line drugs. The study reported that one compound exhibited bactericidal activity at concentrations close to its Minimum Inhibitory Concentration (MIC), indicating a potential pathway for further exploration of related indene derivatives .

The mechanisms through which indole derivatives exert their biological effects often involve interference with bacterial cell wall synthesis or metabolic pathways. Although direct studies on this compound are sparse, understanding these mechanisms from related compounds can provide insights into its potential biological roles.

Summary Table of Biological Activities

Q & A

Basic: What are the recommended synthetic pathways for preparing 1H-Indene-3-carbonyl chloride, and how do reaction conditions influence yield?

This compound is typically synthesized via the reaction of 1H-Indene-3-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Key steps include:

- Acid Chloride Formation : Reacting the carboxylic acid with a chlorinating agent under anhydrous conditions. For example, refluxing in dichloromethane at 40–50°C for 4–6 hours .

- Purification : Distillation or recrystallization to remove excess reagents. Yield optimization requires strict moisture control, as hydrolysis regenerates the carboxylic acid.

Methodological Note : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) and confirm completion using FT-IR (disappearance of -COOH peak at 1700 cm⁻¹).

Basic: What safety protocols are critical when handling this compound in laboratory settings?

This compound is moisture-sensitive and releases HCl vapor upon hydrolysis. Essential safety measures include:

- Personal Protection : Use nitrile gloves, goggles, and a fume hood. Avoid inhalation (H333 hazard code) .

- Waste Management : Quench residual reagent with ice-cold sodium bicarbonate and store in labeled containers for professional disposal .

- Storage : Keep in a desiccator at –20°C to prevent degradation .

Advanced: How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

Discrepancies in reported NMR data often arise from solvent effects or impurities. To resolve contradictions:

Cross-Validate Techniques : Compare H-NMR (δ 7.2–8.1 ppm for aromatic protons) with C-NMR (δ 170–175 ppm for carbonyl carbon) .

Control Solvent Polarity : Use deuterated chloroform (CDCl₃) for consistency, as DMSO-d₆ may cause peak broadening.

Analyze Purity : Perform GC-MS to detect trace impurities (e.g., unreacted starting material) that skew data .

Example Contradiction : A study reports δ 7.5 ppm for a proton, while another observes δ 7.7 ppm. This may indicate residual moisture; repeat analysis under strict anhydrous conditions .

Advanced: What strategies optimize the stability of this compound in long-term storage?

Degradation pathways include hydrolysis and thermal decomposition. Stability enhancement methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.